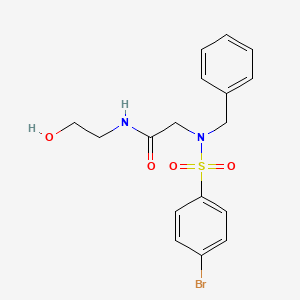![molecular formula C18H18N2O B11637750 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol](/img/structure/B11637750.png)
4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with three methyl groups and an amino group attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol typically involves the following steps:
Formation of 2,6,8-Trimethylquinoline: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Amination: The 2,6,8-trimethylquinoline is then subjected to amination to introduce the amino group at the 4-position.
Coupling with Phenol: The final step involves coupling the aminated quinoline with phenol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,8-Trimethylquinoline: Lacks the amino and phenol groups, making it less versatile in chemical reactions.
4-Amino-2,6,8-trimethylquinoline: Similar structure but without the phenol group, limiting its applications in certain fields.
4-Hydroxy-2,6,8-trimethylquinoline: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-[(2,6,8-trimethylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C18H18N2O/c1-11-8-12(2)18-16(9-11)17(10-13(3)19-18)20-14-4-6-15(21)7-5-14/h4-10,21H,1-3H3,(H,19,20) |
Clé InChI |
DQKNENUMBQTIOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637672.png)
![3-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-[4-(2-phenyldiazenyl)phenyl]-3-pyrrolidinyl]-, ethyl ester](/img/structure/B11637677.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637679.png)
![ethyl (5E)-5-(1H-indol-3-ylmethylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11637684.png)
![prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637692.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637699.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11637704.png)
![Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11637711.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11637715.png)

![4,4-dimethyl-8-morpholin-4-yl-N,N-dipropyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11637727.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11637734.png)
![3-butyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11637741.png)

